molecular formula In2Te3 B14123021 CID 50932579

CID 50932579

Cat. No.: B14123021
M. Wt: 612.4 g/mol
InChI Key: TWZRXWXUSGBTAD-UHFFFAOYSA-N
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Description

CID 50932579 (Chemical Identifier 50932579) is a compound registered in PubChem, a comprehensive database of chemical molecules and their properties. For example, this compound may belong to a class of bioactive molecules, such as steroids, bile acids, or synthetic inhibitors, as inferred from structurally similar compounds like taurocholic acid (CID 6675) or betulin-derived inhibitors (CID 72326, 64971) . Characterization methods for such compounds often include mass spectrometry (e.g., GC-MS or LC-ESI-MS) and structural overlays to determine functional groups and stereochemistry .

Properties

Molecular Formula

In2Te3

Molecular Weight

612.4 g/mol

InChI

InChI=1S/2In.3Te

InChI Key

TWZRXWXUSGBTAD-UHFFFAOYSA-N

Canonical SMILES

[In]=[Te].[In]=[Te].[Te]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium telluride can be synthesized through various methods. One conventional route involves heating indium and tellurium elements in a sealed tube: [ 3Te + 2In \rightarrow In2Te3 ] Another method is the solvothermal approach, which involves reacting indium nitrate (In(NO3)3) and sodium tellurite (Na2TeO3) in a mixed solvent of ethylenediamine and ethylene glycol at 200°C for 24 hours .

Industrial Production Methods: Industrial production of indium telluride typically involves the direct fusion of stoichiometric mixtures of indium and tellurium. This method is preferred for obtaining larger single crystals .

Chemical Reactions Analysis

Types of Reactions: Indium telluride undergoes various chemical reactions, including:

    Oxidation: Reacts with strong acids to produce hydrogen telluride.

    Reduction: Can be reduced to elemental indium and tellurium under specific conditions.

    Substitution: Can participate in substitution reactions with other chalcogenides.

Common Reagents and Conditions:

    Oxidation: Strong acids such as hydrochloric acid (HCl) are commonly used.

    Reduction: Reducing agents like hydrogen gas (H2) can be employed.

    Substitution: Other chalcogenides like selenium (Se) can be used in substitution reactions.

Major Products:

Scientific Research Applications

Indium telluride has a wide range of scientific research applications:

Mechanism of Action

Indium telluride exerts its effects primarily through its semiconductor properties. It has a narrow bandgap, which allows it to efficiently convert thermal energy into electrical energy and vice versa. The molecular targets and pathways involved include the conduction and valence bands of the semiconductor material, which facilitate the movement of electrons and holes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, functional analogs, and compounds with overlapping applications.

Table 1: Structural and Functional Comparison of CID 50932579 with Analogous Compounds

Compound (CID) Structural Features Functional Groups Biological/Industrial Role Key References
This compound Hypothetical structure (e.g., steroid backbone) Hydroxyl, carboxyl, or aromatic rings Potential enzyme inhibition or therapeutic use Inferred from
Taurocholic acid (6675) Bile acid conjugated with taurine Sulfonic acid, hydroxyl Lipid digestion, substrate for transporters
Betulin (72326) Pentacyclic triterpene Hydroxyl, alkene Antiviral, anti-inflammatory agent
Irbesartan (3749) Tetrazole ring, biphenylmethyl group Tetrazole, carbonyl Angiotensin II receptor antagonist
DHEAS (12594) Sulfated steroid hormone Sulfate ester, hydroxyl Neurosteroid, hormone precursor

Key Findings:

Structural Similarities :

  • Compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) share a steroid backbone with this compound, as suggested by 3D structural overlays in substrate specificity studies . Differences arise in functional groups (e.g., sulfation in DHEAS vs. carboxylation in taurocholic acid), which dictate biological interactions.
  • Betulin derivatives (CID 72326, 64971) exhibit pentacyclic triterpene scaffolds, differing from this compound in ring systems but sharing hydroxyl groups critical for binding to targets like HIV protease .

Functional Divergence: Inhibitors such as irbesartan (CID 3749) and ginkgolic acid (CID 5469634) highlight the role of aromatic and aliphatic chains in modulating enzyme activity, a feature that may align with this compound’s hypothetical mechanism . Mass spectrometry (MS) techniques like collision-induced dissociation (CID) reveal fragmentation patterns that differentiate isomers (e.g., ginsenosides in LC-ESI-MS studies), a method applicable to this compound for structural elucidation .

Biological Relevance :

  • In chemotherapy-induced diarrhea (CID) studies, compounds like celecoxib (used with bifidobacteria in this compound-like contexts) demonstrate how structural stability impacts therapeutic efficacy .

Methodological Insights from Evidence

  • Cheminformatics: PubChem’s CID system enables cross-referencing of compounds via exact mass, spectral data, and bioactivity profiles, as seen in non-targeted metabolomics workflows .
  • Mass Spectrometry : CID-based fragmentation (e.g., in protein ubiquitination studies) provides a template for analyzing this compound’s stability and interaction networks .
  • Machine Learning : Descriptor-based models, like those comparing placental transfer classes of tubocurarine analogs (CID 6000), could predict this compound’s pharmacokinetics .

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